

# Spectroscopic comparison of "Oct-1-en-6-yne" and its saturated analogue

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Compound of Interest		
Compound Name:	Oct-1-EN-6-yne	
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# A Spectroscopic Showdown: Oct-1-en-6-yne vs. n-Octane

In the realm of organic chemistry, the seemingly subtle inclusion of unsaturation in a hydrocarbon backbone can dramatically alter its physical and chemical properties. This guide provides a detailed spectroscopic comparison of **oct-1-en-6-yne**, an unsaturated hydrocarbon featuring both a double and a triple bond, and its fully saturated counterpart, n-octane. This analysis, supported by experimental data, offers researchers, scientists, and drug development professionals a clear understanding of how these structural differences manifest in common spectroscopic techniques.

## At a Glance: Key Spectroscopic Differences

The presence of alkene and alkyne functional groups in **oct-1-en-6-yne** results in characteristic signals in its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, which are absent in the spectrum of the straight-chain alkane, n-octane. Mass spectrometry (MS) also reveals distinct fragmentation patterns for each molecule.

# **Data Presentation: A Comparative Analysis**

The following tables summarize the key quantitative data from the IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectra of **oct-1-en-6-yne** and n-octane.



Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Oct-1-en-6-yne (cm <sup>-1</sup> )	n-Octane (cm <sup>-1</sup> )
C-H (alkane) stretch	~2850-2960	2845-2950[1]
=C-H (alkene) stretch	~3010-3095	Not Present
≡C-H (alkyne) stretch	~3300	Not Present
C=C (alkene) stretch	~1640	Not Present
C≡C (alkyne) stretch	~2100-2260	Not Present
C-H (alkane) bend	~1375, 1465	1370-1385, 1440-1480[1]
=C-H (alkene) bend	~650-1000	Not Present

Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy Data (in CDCl<sub>3</sub>)

Proton Environment	Oct-1-en-6-yne (δ, ppm)	n-Octane (δ, ppm)	Multiplicity
-СН3	~1.8	0.88[2]	Triplet
-CH <sub>2</sub> - (adjacent to CH <sub>3</sub> )	~2.1	1.2-1.4[2]	Multiplet
-CH <sub>2</sub> - (other aliphatic)	~1.5	1.2-1.4[2]	Multiplet
=CH <sub>2</sub> (vinyl)	~5.0	Not Present	Multiplet
=CH- (vinyl)	~5.8	Not Present	Multiplet
≡C-H	Not Applicable	Not Present	Not Applicable

Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy Data (in CDCl<sub>3</sub>)



Carbon Environment	Oct-1-en-6-yne (δ, ppm)	n-Octane (δ, ppm)
-CH₃	~12.5	14.1
-CH <sub>2</sub> - (aliphatic)	~18.5, 28.0, 32.5	22.7, 29.3, 31.9[3]
=CH <sub>2</sub> (vinyl)	~115.1	Not Present
=CH- (vinyl)	~137.8	Not Present
-C≡ (alkynyl)	~79.9	Not Present
≡C- (alkynyl)	~80.5	Not Present

Table 4: Mass Spectrometry (MS) Data

Feature	Oct-1-en-6-yne	n-Octane
Molecular Ion (M+)	m/z 108[4]	m/z 114[5][6]
Base Peak	Varies	m/z 43[5]
Key Fragments	Fragments from cleavage of C-C bonds, potential retro-Diels-Alder fragments.	Series of peaks separated by 14 mass units (loss of CH <sub>2</sub> ), prominent peaks at m/z 29, 43, 57, 71, 85.[5]

# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy: A thin film of the neat liquid sample (either **oct-1-en-6-yne** or noctane) is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.







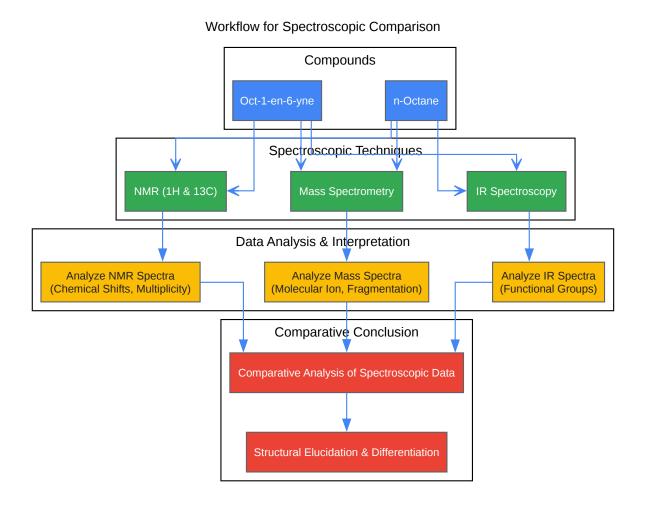
Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl $_3$ ), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ( $\delta$  = 0.00 ppm). The  $^1$ H and  $^{13}$ C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For  $^{13}$ C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS): A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

## **Logical Workflow for Spectroscopic Comparison**

The following diagram illustrates the logical workflow for the spectroscopic comparison of two chemical compounds.





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Caption: Logical workflow for the comparative spectroscopic analysis of two compounds.

## Conclusion

The spectroscopic comparison of **oct-1-en-6-yne** and n-octane provides a clear illustration of how the introduction of unsaturation fundamentally alters the spectroscopic fingerprint of a molecule. The presence of characteristic alkene and alkyne signals in the IR and NMR spectra of **oct-1-en-6-yne**, along with its distinct fragmentation pattern in mass spectrometry, allows for unambiguous differentiation from its saturated analogue, n-octane. This guide serves as a valuable resource for understanding the structure-spectra relationship in hydrocarbons.



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